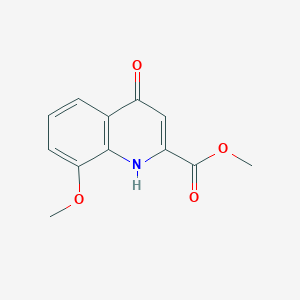
4-羟基-8-甲氧基喹啉-2-甲酸甲酯
描述
Synthesis Analysis
The novel one-pot synthesis of Methyl 4-hydroxy-2-thioxo-1,2-dihydroquinoline-3-carboxylate has been explored through the condensation of methyl 2-isothiocyanatobenzoate and methyl malonate. This process has been described as suitable and efficient, confirming the structure through elemental analysis, NMR, LC/MS, and single crystal X-ray diffraction, highlighting the importance of intramolecular hydrogen bonding (Kovalenko et al., 2019).
Molecular Structure Analysis
The crystal structure of Methyl 4-hydroxy-2-thioxo-1,2-dihydroquinoline-3-carboxylate was stabilized through intermolecular hydrogen bonds. The presence of a strong intramolecular hydrogen bond between the hydroxy group and the carbonyl oxygen atom of the ester group was observed, which is crucial for understanding the molecular stability and reactivity of such compounds (Kovalenko et al., 2019).
Chemical Reactions and Properties
The consecutive alkylation of 4-hydroxy-2-thioxo-1,2-dihydroquinoline-3-carboxylate by CH3I has been investigated to establish the regioselectivity of the reaction. This process led to the formation of both O- and N-methylation products, with the O-methylated product predominating. The structures of the synthesized compounds were confirmed by elemental analysis, NMR, LC/MS, and X-ray diffraction. These findings are vital for designing and synthesizing combinatorial libraries of related molecules (Kovalenko et al., 2020).
Physical Properties Analysis
Physical properties such as UV/Vis and IR spectra of Methyl 4-hydroxy-2-thioxo-1,2-dihydroquinoline-3-carboxylate compounds have been described, providing insights into the electronic structure and functional groups' interactions within these molecules. Such analyses are crucial for understanding the behavior of these compounds under various conditions (Kovalenko et al., 2019).
Chemical Properties Analysis
The chemical properties, including reactivity and stability of Methyl 4-hydroxy-8-methoxyquinoline-2-carboxylate derivatives, have been explored through synthetic routes and reactions with various reagents. The regioselectivity and outcome of these reactions provide a foundation for further functionalization and application of these compounds in different chemical contexts (Kovalenko et al., 2020).
科学研究应用
合成和分子研究:
- 一项研究探讨了4-羟基-2-硫代-1,2-二氢喹啉-3-甲酸甲酯的甲基化,得到4-羟基-2-(甲硫基)喹啉-3-甲酸甲酯等产物。体外生物学研究支持这些化合物被认为是乙型肝炎病毒复制的有效抑制剂 (Kovalenko等,2020)。
新型合成方法:
- 另一项研究描述了一种合成4-羟基-2-硫代-1,2-二氢喹啉-3-甲酸甲酯的新方法。该化合物的结构和副产物通过各种分析技术得到证实 (Kovalenko等,2019)。
生化性质和应用:
- 研究从猴头菇菌丝体中鉴定出8-羟基-4-甲氧基喹啉-2-甲酸乙酯,证明其对小胶质细胞中NO的产生具有显着的抑制作用,这可能对神经炎症性疾病产生影响 (Lin等,2018)。
- 一项关于8-羟基喹啉的研究合成了各种羟基喹啉,包括4-羟基-8-甲氧基喹啉-2-甲酸甲酯衍生物,并评估了它们的抗菌和抗菌斑活性 (Warner等,1975)。
- 另一项研究重点关注使用微生物对伯氨喹进行代谢,这与理解相关化合物的生物转化有关 (Clark等,1981)。
药理潜力:
- 从链霉菌sp中分离出的与4-羟基-8-甲氧基喹啉-2-甲酸甲酯相关的喹啉衍生物。neau50对人肺腺癌细胞表现出细胞毒性,表明在癌症研究中具有潜力 (Wang等,2011)。
代谢见解:
- 在兔子和小鼠中研究了黄尿酸的8-甲醚(一种与4-羟基-8-甲氧基喹啉-2-甲酸甲酯密切相关的化合物)的代谢,揭示了类似化合物的代谢途径 (Lower和Bryan,1969)。
属性
IUPAC Name |
methyl 8-methoxy-4-oxo-1H-quinoline-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO4/c1-16-10-5-3-4-7-9(14)6-8(12(15)17-2)13-11(7)10/h3-6H,1-2H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JFWIAQNNAPXWLS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=C1NC(=CC2=O)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>35 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID26727949 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




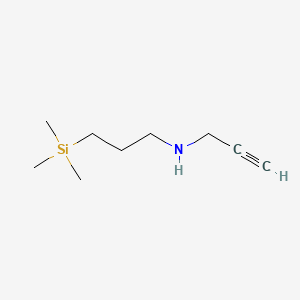
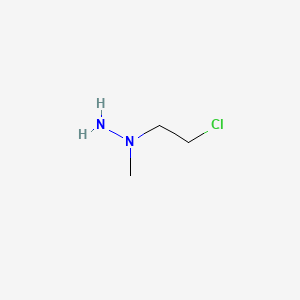

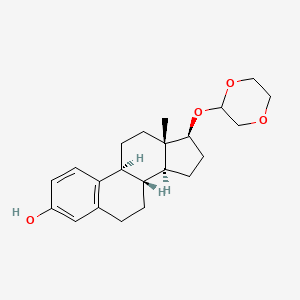
![4-[Bis(2-chloroethyl)amino]phenyl dihydrogen phosphate](/img/structure/B1222465.png)


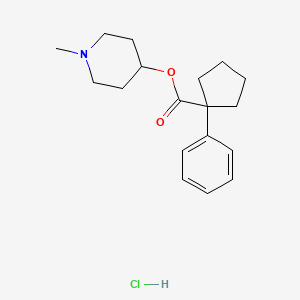
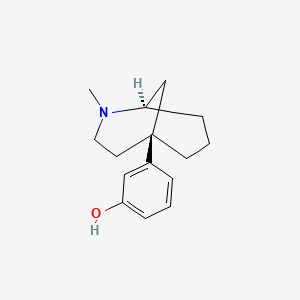



![7-Methyl-2-[4-(4-methylphenyl)sulfonyl-1,4-diazepan-1-yl]-3-quinolinecarbonitrile](/img/structure/B1222479.png)